molecular formula C9H15N3 B144210 2,4,6-Trimethylbenzene-1,3,5-triamine CAS No. 4380-92-1

2,4,6-Trimethylbenzene-1,3,5-triamine

Cat. No. B144210
CAS RN: 4380-92-1
M. Wt: 165.24 g/mol
InChI Key: SBLBKLRRAALOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzene-1,3,5-triamine is a chemical compound that serves as a versatile molecular scaffold. This compound is particularly useful in the field of molecular receptors due to its unique structure and properties. The compound's utility in various applications stems from its ability to form complex structures through self-assembly and hydrogen bonding, as indicated by the research on its derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, has been reported to start from benzene and proceed through four straightforward steps. This process is notable for its practicality and efficiency,

Scientific Research Applications

  • Cation Selectivity in Ionophores :

    • Research by Kim et al. (2007) in the journal Talanta discusses the synthesis and potentiometric evaluation of new compounds, including 1,3,5-tris(thiazolylhydroxy)-2,4,6-trimethylbenzene and related derivatives. These compounds were examined for their ion-selective properties, particularly towards mono and divalent cations under various pH conditions. The study found that some electrodes based on these compounds exhibited a Nernstian response to ammonium and potassium under alkaline conditions and a substantial response to silver ion under acidic conditions (Kim et al., 2007).
  • Metallogels and Silver Nanoparticles :

    • A 2015 study in the journal Chemistry by Paul, Sarkar, and Dastidar utilized 1,3,5-tris(nicotinamidomethyl)-2,4,6-trimethylbenzene for generating Ag(I) coordination polymers and coordination-polymer-based gels. These silver metallogels, upon exposure to visible light, produced silver nanoparticles, which demonstrated effectiveness in catalyzing the reduction of 4-nitrophenolate to 4-aminophenolate without any exogenous reducing agent (Paul, Sarkar, & Dastidar, 2015).
  • Coordination Polymers and Network Structures :

    • Liu et al. (1999) in Inorganica Chimica Acta explored the reaction of a new aryl-heterocyclic tripodal ligand, 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, with copper(II) complexes. This reaction formed a novel two-dimensional network complex, showcasing the potential of this compound in creating intricate molecular structures (Liu et al., 1999).
  • Molecular Structure and NMR Assignments :

    • The study by Sun et al. (2000) reported on the molecular structure and NMR assignments of 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, providing detailed insights into its structural and chemical properties. The crystal packing was stabilized by O-H--N hydrogen bonding, illustrating the compound's potential in forming stable structures (Sun et al., 2000).

properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLBKLRRAALOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzene-1,3,5-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethylbenzene-1,3,5-triamine
Reactant of Route 2
2,4,6-Trimethylbenzene-1,3,5-triamine
Reactant of Route 3
2,4,6-Trimethylbenzene-1,3,5-triamine
Reactant of Route 4
2,4,6-Trimethylbenzene-1,3,5-triamine
Reactant of Route 5
2,4,6-Trimethylbenzene-1,3,5-triamine
Reactant of Route 6
2,4,6-Trimethylbenzene-1,3,5-triamine

Citations

For This Compound
2
Citations
M Havlik, B Dolenský, J Kessler… - Supramolecular …, 2012 - Taylor & Francis
The calix diastereoisomers of the parallel tris-Tröger's base (tris-TB) derivatives were suggested as potential cavitands in 2002, and the first members of this cavitand family were …
Number of citations: 11 www.tandfonline.com
MM Abdelnaby - 2018 - search.proquest.com
The aim of this work firstly, the synthesis and characterization of Metal Organic Frameworks (MOFs) with open metal sites (MOF-74 analogs) then test the synthesized MOF for selective …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.